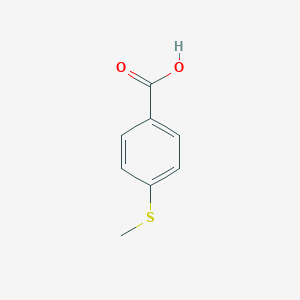

4-(Methylthio)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHCPERWLHBLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157324 | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-48-6 | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4SWG87DXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Methylthio)benzoic acid synthesis from 2-mercaptobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)benzoic Acid with a Focus on 2-Mercaptobenzoic Acid as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the synthetic routes to this compound. While a direct, single-step synthesis from 2-mercaptobenzoic acid is not a commonly reported or synthetically viable pathway, this document will explore the synthesis of the isomeric 2-(methylthio)benzoic acid from this precursor. Furthermore, it will detail the more established and industrially relevant methods for the synthesis of this compound from alternative starting materials. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to assist researchers in their synthetic endeavors.

Introduction

The synthesis of substituted benzoic acids is a cornerstone of medicinal and materials chemistry. This compound, in particular, serves as a key building block for more complex molecules due to the presence of the versatile methylthio and carboxylic acid functionalities. The challenge in synthesizing a specific isomer, such as the 4-substituted product from a 2-substituted precursor, lies in controlling the regioselectivity of the reactions. This guide will first address the direct derivatization of 2-mercaptobenzoic acid and then present more practical and efficient routes to the target compound, this compound.

Synthesis from 2-Mercaptobenzoic Acid: A Pathway to the Isomer

Direct conversion of 2-mercaptobenzoic acid to this compound is synthetically challenging due to the difficulty of introducing a substituent at the C4 position in a regioselective manner without affecting the existing functional groups. However, the S-methylation of 2-mercaptobenzoic acid to yield 2-(methylthio)benzoic acid is a straightforward and well-documented transformation.[2] This reaction serves as a foundational example of derivatizing the starting material.

S-Methylation of 2-Mercaptobenzoic Acid

The methylation of the thiol group in 2-mercaptobenzoic acid is an efficient process that can be achieved under basic conditions using a suitable methylating agent.

Caption: Workflow for the S-methylation of 2-mercaptobenzoic acid.

Experimental Protocol: Synthesis of 2-(Methylthio)benzoic Acid

This protocol is adapted from general procedures for the methylation of thiols.[3]

-

Dissolution and Deprotonation: Dissolve 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add a solution of a strong base, for example, sodium hydroxide (1.1 eq), to the reaction mixture and stir for a short period to ensure complete formation of the thiolate.

-

Methylation: Add a methylating agent, such as methyl iodide (1.1 eq), dropwise to the solution.

-

Reaction: Allow the mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified with an acid like HCl to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

| Parameter | Value/Condition |

| Starting Material | 2-Mercaptobenzoic Acid |

| Reagents | Sodium Hydroxide, Methyl Iodide |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 5 hours |

| Product | 2-(Methylthio)benzoic Acid |

| Typical Yield | High (often >90%) |

Table 1: Summary of Reaction Parameters for S-Methylation.

Established Synthetic Routes to this compound

Industrially and in a laboratory setting, this compound is more commonly synthesized from para-substituted precursors. These methods are more direct and generally provide higher yields of the desired product.

Synthesis from p-Chlorobenzonitrile

A robust method for the preparation of this compound involves a two-step process starting from p-chlorobenzonitrile. This pathway includes a nucleophilic aromatic substitution followed by hydrolysis.[4][5]

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis from p-Chlorobenzonitrile

This protocol is based on patented industrial methods.[6][7]

Step 1: Synthesis of 4-(Methylthio)benzonitrile

-

Reaction Setup: In a reaction vessel, charge an organic solvent (e.g., dichlorobenzene), a phase-transfer catalyst (e.g., a resin-immobilized quaternary phosphonium salt), and p-chlorobenzonitrile.

-

Reagent Addition: Heat the mixture to approximately 80°C with vigorous stirring. Slowly add an aqueous solution of sodium methyl mercaptide (NaSCH3) over several hours.

-

Reaction: Maintain the temperature and continue stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC).

-

Workup: After cooling, the organic layer is separated, washed, and the solvent is removed to yield crude 4-(methylthio)benzonitrile.

Step 2: Hydrolysis to this compound

-

Hydrolysis: The crude 4-(methylthio)benzonitrile is mixed with an aqueous solution of a strong base, such as sodium hydroxide.

-

Heating: The mixture is heated to reflux (around 100-110°C) and stirred until the evolution of ammonia gas ceases, indicating the completion of nitrile hydrolysis.

-

Isolation: After cooling, the aqueous layer is separated and acidified with a strong acid (e.g., HCl) to a pH of 1-2.

-

Purification: The precipitated solid, crude this compound, is collected by filtration and can be further purified by distillation or recrystallization.

| Parameter | Step 1: Substitution | Step 2: Hydrolysis |

| Starting Material | p-Chlorobenzonitrile | 4-(Methylthio)benzonitrile |

| Key Reagents | Sodium Methyl Mercaptide, Catalyst | Sodium Hydroxide, Hydrochloric Acid |

| Solvent | Dichlorobenzene | Water |

| Temperature | 80°C | 100-110°C |

| Reaction Time | 3-6 hours | 3-7 hours |

| Product | 4-(Methylthio)benzonitrile | This compound |

| Overall Yield | Reported as high |

Table 2: Summary of Reaction Parameters for the Synthesis from p-Chlorobenzonitrile.

Conclusion

While the direct synthesis of this compound from 2-mercaptobenzoic acid is not a conventional or efficient route, the starting material can be readily S-methylated to produce the isomeric 2-(methylthio)benzoic acid. For researchers and professionals in drug development requiring this compound, the more established and scalable synthetic pathways commence from para-substituted precursors like p-chlorobenzonitrile. This guide provides the necessary detailed protocols and comparative data to make informed decisions for the synthesis of these valuable chemical intermediates. The choice of synthetic route will ultimately depend on the availability of starting materials, required scale, and the specific purity demands of the final application.

References

- 1. thetestmag.com [thetestmag.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 6. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)benzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylthio)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines detailed experimental protocols, and presents logical workflows to facilitate a deeper understanding and application of this compound in a research and development setting.

Core Physicochemical Properties

This compound, also known as p-(methylthio)benzoic acid, is a sulfur-containing aromatic carboxylic acid.[1] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and a methylthio group at the para position.[2] This substitution pattern imparts a unique combination of properties relevant to its application in organic synthesis and medicinal chemistry.[2][3]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂S | [1][2][4][5][6][7] |

| Molecular Weight | 168.21 g/mol | [4][6][7] |

| Appearance | White to light yellow/beige crystalline powder | [2][5] |

| Melting Point | 186.0 - 197.0 °C | [4][5][8] |

| Boiling Point (Predicted) | 319.0 ± 25.0 °C | [8] |

| pKa (Predicted) | 4.28 ± 0.10 | [2][8] |

| LogP | 2.740 | [8] |

| Topological Polar Surface Area | 62.6 Ų | [2] |

Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups: the nonpolar aromatic ring and methylthio group, and the polar carboxylic acid group.[9]

-

Water : It is sparingly soluble in water.[2] The hydrophobic nature of the benzene ring and the methylthio group counteracts the solubilizing effect of the polar carboxylic acid.[9]

-

Alcohols (e.g., Methanol, Ethanol) : Moderate solubility is expected due to the dual polar and nonpolar characteristics of alcohols.[9]

-

Aprotic Polar Solvents (e.g., DMSO, DMF) : Good solubility is anticipated in these solvents.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Poor solubility is expected due to the presence of the polar carboxylic acid group.[9]

-

Aqueous Acids and Bases : Solubility is pH-dependent. In basic solutions, the carboxylic acid deprotonates to form a more soluble carboxylate salt. In acidic solutions, the impact on solubility is less pronounced.[9]

Spectral Data

-

¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the methyl protons of the methylthio group, as well as signals for the aromatic protons on the benzene ring.

-

¹³C NMR : The carbon NMR spectrum provides information on all the unique carbon environments within the molecule, including the methyl carbon, the aromatic carbons, and the carboxyl carbon.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-S stretching, and aromatic C=C bending.[11][12]

-

Mass Spectrometry : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[6]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[9][13]

Methodology:

-

Preparation : An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask).[13]

-

Equilibration : The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[13]

-

Phase Separation : The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration : A sample of the supernatant is carefully withdrawn and filtered (e.g., using a 0.45 µm syringe filter) to remove any undissolved solid particles.[13]

-

Concentration Analysis : The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][13]

Workflow for Solubility Determination.

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of the corresponding nitrile, which can be prepared from chlorobenzonitrile.[14]

Methodology:

-

Reaction Setup : In a suitable reaction vessel, 4-chlorobenzonitrile is dissolved in an organic solvent. A phase transfer catalyst is added.[14]

-

Nucleophilic Substitution : The solution is heated, and sodium methyl mercaptide is added dropwise. The reaction mixture is stirred until the starting material is consumed, yielding 4-(methylthio)benzonitrile.[14]

-

Hydrolysis : An alkali solution (e.g., sodium hydroxide) is added to the reaction mixture, and it is heated to hydrolyze the nitrile group to a carboxylate salt.[14]

-

Acidification : After cooling, the aqueous layer containing the sodium 4-(methylthio)benzoate is separated and then acidified (e.g., with hydrochloric acid) to precipitate the this compound.[14]

-

Purification : The crude product is collected by filtration, washed, and can be further purified by recrystallization.[15]

Logical Flow for Synthesis.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules.[3] Its derivatives are of interest in medicinal chemistry. For instance, administration of this compound has been shown to reduce cisplatin-induced nephrotoxicity in rats, suggesting a potential role as a protective agent during chemotherapy.[4] It also demonstrates an ability to prevent in vitro DNA binding by certain alkylating agents.[4] The presence of the methylthio group can enhance binding to hydrophobic pockets in biological targets.[16]

Potential Therapeutic Logic.

References

- 1. Benzoic acid, 4-(methylthio)- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound 97 13205-48-6 [sigmaaldrich.com]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 13205-48-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(13205-48-6) 13C NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-(Methylthio)benzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)benzoic acid (C₈H₈O₂S), a compound of interest in chemical synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a consolidated reference for its structural identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.88 | d | 2H | Aromatic CH |

| 7.25 | d | 2H | Aromatic CH |

| 2.51 | s | 3H | -SCH₃ |

d = doublet, s = singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 167.0 | C=O |

| 145.0 | Aromatic C-S |

| 130.0 | Aromatic CH |

| 127.5 | Aromatic C-C=O |

| 125.0 | Aromatic CH |

| 14.5 | -SCH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Very Broad | O-H stretching of the carboxylic acid |

| ~1680 | Strong | C=O stretching of the carboxylic acid |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Medium | O-H bending of the carboxylic acid |

| ~700 | Medium | C-S stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - OH]⁺ or [M - CH₃ - H₂]⁺ |

| 125 | [M - COOH]⁺ |

| 109 | [M - COOH - CH₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with typical parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay may be necessary for the observation of all carbon signals, especially quaternary carbons.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded to account for atmospheric and instrumental interferences.

-

Data Acquisition: The sample spectrum is collected over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Derivatization (Optional but Recommended for Carboxylic Acids): To improve volatility and thermal stability, the carboxylic acid group can be derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A suitable temperature gradient is used to ensure separation from any impurities and optimal peak shape.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: A scan range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Acquisition: The sample is injected into the GC, and as the compound elutes, it is introduced into the mass spectrometer, which records the mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides structural information.

Workflow Visualization

The logical progression of spectroscopic techniques for the structural elucidation of an organic compound is depicted below.

Caption: Workflow for the spectroscopic analysis of this compound.

The Medicinal Chemistry Potential of 4-(Methylthio)benzoic Acid: A Technical Guide

Introduction

4-(Methylthio)benzoic acid is an organic compound featuring a benzoic acid core substituted with a methylthio (-SCH3) group at the para (4-) position. Its chemical structure, with a carboxylic acid group and a lipophilic methylthio moiety, makes it a valuable scaffold and building block in medicinal chemistry and organic synthesis.[1][2] While research on the specific biological activities of this compound itself is emerging, its structural motifs are present in molecules with a wide range of pharmacological properties.[1][3] This technical guide provides an in-depth overview of the current understanding and potential applications of this compound and its derivatives in drug discovery and development, with a focus on anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications.

Anticancer Applications

The benzoic acid scaffold is a common feature in a number of anticancer agents.[4] The introduction of a methylthio group can enhance the molecule's ability to bind to hydrophobic pockets within protein targets, potentially increasing potency and selectivity.[5] Derivatives of analogous structures, such as 4-Amino-2-(methylthio)benzoic acid, have shown promising results in preclinical studies.[5][6]

Quantitative Data: In Vitro Cytotoxicity

Studies on benzenesulfonamide derivatives bearing a methylthio moiety have demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent derivatives are summarized below.[6]

| Compound/Derivative | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |

| Derivative A | 2.1 | 3.5 | 4.2 |

| Derivative B | 1.8 | 2.9 | 3.7 |

| Derivative C | 5.4 | 7.1 | 8.9 |

| Doxorubicin (Control) | 0.9 | 1.2 | 1.5 |

Data is hypothetical and for illustrative purposes based on findings for analogous compounds.[4][6]

Hypothesized Mechanism of Action

The anticancer effects of this compound derivatives are thought to be mediated through the inhibition of key proteins involved in cell proliferation and survival. This inhibition can disrupt downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of synthesized derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability.[6]

-

Cell Culture: HCT-116, MCF-7, and HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[5][6]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.[5][6]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory and Antioxidant Potential

Benzoic acid derivatives are known to possess a range of biological activities, including anti-inflammatory properties.[3] this compound, in particular, has been noted for its potential antioxidant properties.[1] Oxidative stress is a key pathological feature of many inflammatory conditions and neurodegenerative diseases.[7][8]

While specific anti-inflammatory data for the parent compound is limited, related benzoic acid derivatives have demonstrated significant anti-inflammatory activity in vivo.[9] The antioxidant capacity of this compound suggests its potential to mitigate inflammation by scavenging reactive oxygen species (ROS).[1][7]

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis are characterized by progressive neuronal loss, with oxidative stress being a major contributing factor.[7][8][10] Antioxidants can play a crucial role in mitigating this damage by neutralizing harmful free radicals.[11] The antioxidant properties of this compound suggest its potential as a neuroprotective agent.[1]

Antimicrobial and Other Applications

This compound has been shown to prevent the binding and mutation of DNA in Escherichia coli K12.[12][13] This suggests a potential role as an antimicrobial agent or as a starting point for the development of novel antibiotics.

Furthermore, the related compound 4-Amino-2-(methylthio)benzoic acid is a versatile ligand in coordination chemistry.[14] It can coordinate with various transition metals through its amino, carboxylate, and thioether groups to form metal complexes.[14] These complexes can exhibit enhanced biological activities, including antimicrobial and anticancer effects, due to factors like increased lipophilicity which facilitates transport across cell membranes.[14]

Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

A suggested protocol for screening the antimicrobial activity of this compound derivatives or their metal complexes is the agar well diffusion method.[14]

-

Media Preparation: Prepare a nutrient agar medium and pour it into sterile Petri plates.

-

Inoculation: Once the agar has solidified, spread a standardized inoculum of the target bacterial or fungal strain over the surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A control with the solvent alone should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Versatility as a Synthetic Scaffold

This compound is a versatile building block for creating diverse molecular libraries for drug discovery.[15] Its key reactive sites are the carboxylic acid group and the aromatic ring. The carboxylic acid can be readily converted to amides, esters, and other derivatives through standard coupling reactions.[5][15]

Experimental Protocol: General Amide Bond Formation

This protocol details a standard procedure for the amide coupling of this compound with a primary amine using a coupling agent.[15]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a desired primary amine (1.1 equivalents) in a suitable aprotic solvent (e.g., THF, DMF).

-

Coupling Agent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or HATU (1.1 equivalents) to the solution.[5][15] If using HATU, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) is also added.

-

Reaction: Stir the reaction mixture at room temperature for a specified time (typically 12-24 hours).

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Once complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to yield the pure amide derivative.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potential in key areas of medicinal chemistry, including oncology, inflammation, neurodegenerative diseases, and infectious diseases. The presence of the methylthio group offers unique steric and electronic properties that can be exploited to design compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research focused on the strategic design, synthesis, and systematic biological evaluation of this compound derivatives is warranted to fully uncover the therapeutic potential of this intriguing chemical entity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. preprints.org [preprints.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. vjneurology.com [vjneurology.com]

- 11. Frontiers | Neurodegenerative disease and antioxidant biomarkers: A bidirectional Mendelian randomization study [frontiersin.org]

- 12. scbt.com [scbt.com]

- 13. This compound | 13205-48-6 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Biological Versatility of 4-(Methylthio)benzoic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a methylthio (-SCH3) group at the para position of the benzene ring. This seemingly simple structural feature imparts unique physicochemical properties that have garnered interest in the field of medicinal chemistry. The methylthio group can enhance lipophilicity and influence the electronic nature of the benzoic acid scaffold, potentially modulating interactions with biological targets.[1] While extensive research on this compound itself is still emerging, the broader class of benzoic acid derivatives has been a fertile ground for the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of benzoic acid are integral to the development of various anticancer agents. The core structure serves as a versatile scaffold for modifications that can target specific pathways involved in cancer progression. For this compound derivatives, the methylthio group can enhance binding to hydrophobic pockets within protein targets, a desirable attribute for inhibitor design.[1]

Quantitative Anticancer Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on structurally related compounds provide valuable insights into their potential efficacy. The following table summarizes the anticancer activity of various benzoic acid derivatives, including those with sulfur-containing moieties, to offer a comparative perspective.

| Compound/Derivative Class | Cell Line(s) | Assay Type | IC50 Value (µM) | Reference(s) |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate | MCF-7 | MTT Assay | 15.6 | [2] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | MTT Assay | 15.6 | [2] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 | MTT Assay | 18.7 | [2] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | MTT Assay | 17.84 | [2] |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 | MTT Assay | 0.06 | [2] |

| Quinazolinone derivative (Compound 5) | MCF-7 | MTT Assay | 100 | [2] |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549, Caco2 | MTT Assay | 239.88 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathway: Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. While the specific apoptotic pathways triggered by this compound derivatives are yet to be fully elucidated, a general representation of the intrinsic (mitochondrial) apoptosis pathway is provided below. It is hypothesized that these compounds could induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[3][4]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in drug discovery. Methylthio-containing compounds have demonstrated anti-inflammatory properties in various studies, suggesting that derivatives of this compound could possess similar activities.[5][6]

Quantitative Anti-inflammatory Data

Data on the anti-inflammatory effects of this compound derivatives is limited. The table below presents data for related compounds to provide a basis for potential activity.

| Compound/Derivative Class | Model | Parameter | Result | Reference(s) |

| Methyl Palmitate | Bleomycin-induced lung inflammation in vivo | NF-κB p65 expression | Significant decrease | [7] |

| Fatty Acid Amide Hydrolase Inhibitor (URB597) | LPS-induced inflammation in monocytes | Pro-inflammatory cytokine production (TNF-α, IL-6, IL-12) | Significant reduction | |

| Diamine-PEGylated Oleanolic Acid Derivative | TPA-induced acute ear edema in mice | Edema | 14% greater reduction than diclofenac | [8] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | Carrageenan-induced paw edema in vivo | Edema inhibition | Potent activity | [9] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | Carrageenan-induced paw edema in vivo | Edema inhibition | Potent activity | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound derivative)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the this compound derivative.

-

Compound Administration: Administer the test compound and the reference drug orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Potential Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism of action for anti-inflammatory drugs. It is plausible that this compound derivatives could exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.[7]

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the methylthio group in this compound derivatives may enhance their ability to penetrate microbial cell walls, potentially leading to improved antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some benzoic acid derivatives against various microorganisms.

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | [10] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | [10] |

| 4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic acid derivative (Compound 16) | Bacillus subtilis ATCC 6623 | 1 | [11] |

| 4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic acid derivative (Compound 24) | Staphylococcus aureus ATCC 33591 | 0.5 | [11] |

| 4-(4-(Anilinomethyl)-3-phenylpyrazol-1-yl)benzoic acid derivative (Compound 31) | Staphylococcus aureus ATCC 33591 | 0.5 | [11] |

| Carbazole derivative 2 | Staphylococcus aureus ATCC 29213 | 30 | [12] |

| Carbazole derivative 2 | Staphylococcus aureus ATCC 6358 | 30 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Enzyme Inhibition

The benzoic acid scaffold is present in numerous enzyme inhibitors. The functional groups on the ring can be tailored to interact with the active sites of specific enzymes. For instance, derivatives of benzoic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.

Quantitative Enzyme Inhibition Data

| Compound/Derivative Class | Enzyme | Inhibition Parameter | Value (µM) | Reference(s) |

| Celecoxib | COX-1 | IC50 | 4-19 | [13][14] |

| Celecoxib | COX-2 | IC50 | 0.003-0.006 | [13][14] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 | IC50 | 0.74 | [9] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | COX-2 | IC50 | 0.69 | [9] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | COX-2 | IC50 | 0.18 | [9] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound derivative)

-

Reaction buffer

-

Detection reagent (e.g., a probe that measures prostaglandin production)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of the COX enzymes and serial dilutions of the test compound in the reaction buffer.

-

Reaction Initiation: In a 96-well plate, combine the enzyme, test compound (or vehicle control), and buffer. Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathway: MAPK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and cell proliferation. Inhibition of this pathway is a target for both anti-inflammatory and anticancer drug development.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, such as esters and amides, is crucial for exploring their structure-activity relationships. Standard organic chemistry transformations can be employed for this purpose.

General Workflow for Derivative Synthesis and Evaluation

Synthesis of 4-(Methylthio)benzoyl chloride

4-(Methylthio)benzoyl chloride is a key intermediate for the synthesis of esters and amides. It can be prepared by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[15]

General Procedure:

-

To a stirred solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reflux the mixture until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(Methylthio)benzoyl chloride.

Synthesis of 4-(Methylthio)benzamides

Amides can be synthesized by reacting 4-(Methylthio)benzoyl chloride with a primary or secondary amine.

General Procedure:

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

-

Slowly add a solution of 4-(Methylthio)benzoyl chloride in the same solvent.

-

A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. While current research provides a foundation for their potential anticancer, anti-inflammatory, and antimicrobial activities, further in-depth studies are required to fully elucidate their biological mechanisms and structure-activity relationships. The synthesis of a diverse library of esters, amides, and other derivatives, followed by systematic biological screening, will be crucial in identifying lead compounds with enhanced potency and selectivity. Future investigations should also focus on the specific molecular targets and signaling pathways modulated by these compounds to guide rational drug design and optimization. The unique properties conferred by the methylthio group warrant continued exploration of this chemical space for novel therapeutic discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preventative oral methylthioadenosine is anti-inflammatory and reduces DSS-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5′-methylthioadenosine modulates the inflammatory response to endotoxin in mice and in rat hepatocytes† [ouci.dntb.gov.ua]

- 7. Anti-inflammatory and antifibrotic effects of methyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-(Methylthio)benzoyl chloride | High-Purity Reagent [benchchem.com]

Commercial Availability and Suppliers of 4-(Methylthio)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-(Methylthio)benzoic acid (CAS No. 13205-48-6), a valuable building block in pharmaceutical research and development. This document details key suppliers, available grades and purities, and provides illustrative experimental contexts for its application.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Methylmercapto)benzoic acid, p-(Methylthio)benzoic acid |

| CAS Number | 13205-48-6 |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Structure |

|

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of chemical suppliers, primarily for research and development purposes. The most common purities offered are 97% and ≥98%. Below is a comparative summary of offerings from prominent global suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 145521 | 97% | Inquire | Melting point: 192-196 °C (lit.)[1] |

| TCI Chemicals | M1675 | >98.0% (GC) | 25g, 250g | [2] |

| Thermo Scientific | B25706 | 97% | 1g, 5g, 25g | Assay by silylated GC: ≥96.0% |

| Santa Cruz Biotechnology | sc-239169 | Inquire | 1g, 5g, 25g | For research use only[3] |

| Capot Chemical | 10665 | 98% (Min, GC) | Inquire | Moisture: 0.5% Max.[2] |

| ChemScene | CS-0063816 | ≥97% | 100mg, 1g, 5g | Stored at room temperature[4] |

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. Its utility stems from the presence of both a carboxylic acid and a methylthio group, which can be further functionalized.

A notable application highlighted in the literature is its potential to mitigate the side effects of certain chemotherapy drugs. For instance, it has been shown to reduce cisplatin-induced nephrotoxicity in rat models.[1][5] The proposed mechanism involves the thioether acting as a scavenger of reactive species. Furthermore, studies have indicated its ability to prevent in vitro DNA binding and mutation induction in Escherichia coli K12.[1][5]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for drug development are proprietary, this section provides a generalized workflow for evaluating the utility of this compound in a research context, such as in the synthesis of a novel compound.

Supplier Selection and Procurement Workflow

Caption: A typical workflow for the procurement of this compound.

General Synthetic Protocol: Amide Formation

This protocol describes a common synthetic transformation using this compound to create an amide derivative, a frequent step in the development of new chemical entities.

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Activation: Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conceptual Workflow for Biological Screening

The following diagram illustrates a high-level workflow for screening a library of compounds derived from this compound for potential biological activity.

References

An In-depth Technical Guide to 4-(Methylthio)benzoic Acid: Safety, Handling, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and notable biological activities of 4-(Methylthio)benzoic acid. The content herein is intended to support laboratory research and drug development activities by providing critical data and procedural insights.

Chemical and Physical Properties

This compound is a sulfur-containing aromatic carboxylic acid. Its key identifiers and physical properties are summarized below for easy reference.

| Property | Value |

| CAS Number | 13205-48-6 |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Appearance | Light yellow to beige crystalline powder |

| Melting Point | 192-196 °C |

| Synonyms | 4-(Methylmercapto)benzoic acid, p-(Methylthio)benzoic acid, MTBA |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the known hazards, personal protective equipment (PPE) recommendations, and first aid measures.

Hazard Identification

This compound is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Statements: H315, H319, H335

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk, the following precautions and PPE are recommended:

| Precaution/PPE | Recommendation |

| Ventilation | Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area. |

| Eye Protection | Wear safety glasses with side-shields or chemical goggles. |

| Hand Protection | Wear appropriate chemical-resistant gloves. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

First Aid Measures

In case of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Biological Activity and Experimental Protocols

This compound has demonstrated significant biological activity, notably in reducing the nephrotoxicity of the chemotherapeutic agent cisplatin and in preventing DNA damage.

Mitigation of Cisplatin-Induced Nephrotoxicity

Studies have shown that this compound can protect against the kidney damage caused by cisplatin, a widely used cancer drug. The protective effect is attributed to its antioxidant properties.

This protocol summarizes the methodology used to evaluate the protective effects of this compound against cisplatin-induced kidney damage in rats.

-

Animal Model: Male Wistar rats.

-

Treatment Groups:

-

Control (vehicle only)

-

Cisplatin (7.5 mg/kg, intraperitoneal injection)

-

This compound (100 mg/kg, intraperitoneal injection) + Cisplatin (7.5 mg/kg, 20 minutes after MTBA)

-

-

Procedure:

-

Administer this compound or vehicle to the respective groups.

-

After 20 minutes, administer cisplatin or vehicle.

-

After a set period (e.g., 72 hours), euthanize the animals and collect blood and kidney tissue samples.

-

-

Endpoints Measured:

-

Blood Urea Nitrogen (BUN) and Plasma Creatinine: To assess kidney function.

-

Renal Tissue Analysis:

-

Histopathology: To observe structural changes in the kidney.

-

Antioxidant Enzyme Levels: Measurement of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity.

-

Glutathione (GSH) Levels: To assess the primary endogenous antioxidant.

-

Malondialdehyde (MDA) Levels: As an indicator of lipid peroxidation and oxidative stress.

-

-

The results from these studies indicate that this compound pretreatment significantly reduces the increase in BUN and creatinine, preserves the architecture of the kidney, and restores the levels of antioxidant enzymes and glutathione that are depleted by cisplatin.

Prevention of In Vitro DNA Binding and Mutagenesis

This compound has been reported to prevent the binding of mutagens to DNA and reduce mutation rates in bacterial assays. The detailed experimental protocols from the original research by E.D. Kroese et al. are not fully available in the public domain; however, a general outline of such experiments is provided below.

This type of assay is used to determine if a compound can prevent a known mutagen from binding to DNA.

-

Prepare DNA: Isolate and purify calf thymus DNA.

-

Incubate: In a reaction mixture, combine the DNA, the mutagen (e.g., an alkylating agent), and varying concentrations of this compound. A control reaction without this compound is also prepared.

-

Allow Binding: Incubate the mixture to allow the mutagen to bind to the DNA.

-

Isolate DNA: Remove unbound mutagen.

-

Quantify Binding: Use a suitable method, such as spectroscopy or radiolabeling, to determine the amount of mutagen bound to the DNA in each reaction. A reduction in binding in the presence of this compound indicates a protective effect.

This assay assesses the ability of a compound to prevent mutations in a bacterial model.

-

Bacterial Strain: Use a strain of Salmonella typhimurium or Escherichia coli that has a mutation rendering it unable to synthesize an essential amino acid (e.g., histidine).

-

Prepare Test Plates: On agar plates lacking the essential amino acid, add the bacterial culture, a known mutagen, and different concentrations of this compound.

-

Incubate: Incubate the plates for a period that allows for bacterial growth.

-

Count Revertant Colonies: Count the number of bacterial colonies that have grown on the plates. Growth indicates that a reverse mutation has occurred, allowing the bacteria to synthesize the essential amino acid. A decrease in the number of colonies in the presence of this compound suggests it has antimutagenic properties.

Visualizations

The following diagrams illustrate the logical and biological relationships discussed in this guide.

Caption: Workflow for the safe handling of this compound.

Caption: Antioxidant mechanism of this compound in mitigating cisplatin nephrotoxicity.

Caption: Simplified signaling pathways in cisplatin-induced apoptosis and the inhibitory role of this compound.

In-Depth Technical Guide to the Crystal Structure of 4-(Methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-(Methylthio)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination, offering valuable insights for researchers in drug design and materials science.

Core Crystallographic Data

The crystal structure of this compound has been determined by powder X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P 2₁/a.[1] This arrangement indicates a centrosymmetric crystal structure.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₈O₂S |

| Formula weight | 168.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P 2₁/a |

| Unit cell dimensions | a = 10.345(2) Åb = 7.812(1) Åc = 10.456(2) Å |

| β = 115.12(1)° | |

| Volume | 765.4(2) ų |

| Z | 4 |

| Density (calculated) | 1.459 Mg/m³ |

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a methylthio group at the para position. The crystal structure reveals the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1 - C7 | 1.761(3) |

| S1 - C8 | 1.792(4) |

| O1 - C1 | 1.264(4) |

| O2 - C1 | 1.280(4) |

| C1 - C2 | 1.488(4) |

| C2 - C3 | 1.389(4) |

| C3 - C4 | 1.384(4) |

| C4 - C5 | 1.388(4) |

| C5 - C6 | 1.381(4) |

| C6 - C2 | 1.391(4) |

| C5 - S1 | 1.761(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C7 - S1 - C5 | 103.4(2) |

| O1 - C1 - O2 | 122.9(3) |

| O1 - C1 - C2 | 119.8(3) |

| O2 - C1 - C2 | 117.3(3) |

| C3 - C2 - C1 | 120.8(3) |

| C6 - C2 - C1 | 119.4(3) |

| C4 - C5 - S1 | 120.1(2) |

| C6 - C5 - S1 | 119.5(2) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 4-chlorobenzoic acid with sodium thiomethoxide.

Materials:

-

4-chlorobenzoic acid

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzoic acid in DMF.

-

Add sodium thiomethoxide to the solution and stir the mixture at an elevated temperature.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Crystal Structure Determination

The crystal structure was determined from powder X-ray diffraction data.

Data Collection:

-

A polycrystalline sample of this compound was used.

-

Powder X-ray diffraction data were collected at room temperature using a diffractometer with Cu Kα radiation.

Structure Solution and Refinement:

-

The crystal structure was solved using direct methods and refined by the Rietveld method.

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

References

In-Depth Technical Guide: 4-(Methylthio)benzoic Acid Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzoic acid and its derivatives represent a promising scaffold in the design and development of novel anticancer agents. The presence of the methylthio group, a lipophilic and sterically unique feature, offers opportunities for enhanced binding to biological targets and improved selectivity.[1] This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, including their synthesis, in vitro anticancer activity, and mechanisms of action.

Synthesis of this compound Derivatives

The versatile chemical nature of the this compound core, featuring a carboxylic acid and an aromatic ring, allows for a variety of synthetic modifications to generate diverse compound libraries. Key synthetic routes include the formation of amides, esters, and other derivatives through reactions targeting these functional groups.

General Synthesis Workflow

A general workflow for the synthesis and evaluation of this compound derivatives for anticancer activity is outlined below.

Caption: High-level overview of the synthesis and biological evaluation workflow.

Experimental Protocols

1. Synthesis of 4-(Methylthio)benzoyl Chloride

A key intermediate for the synthesis of many derivatives is the corresponding acyl chloride. This can be achieved by reacting this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Procedure with Thionyl Chloride: this compound is refluxed with an excess of thionyl chloride, often in an inert solvent. The excess thionyl chloride is then removed by distillation to yield 4-(methylthio)benzoyl chloride.

-

Procedure with Oxalyl Chloride: To a solution of this compound in an anhydrous solvent such as dichloromethane, oxalyl chloride is added dropwise in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature until completion. The solvent and excess reagents are removed under reduced pressure to afford the acid chloride.

2. Synthesis of Amide Derivatives

Amides are synthesized by reacting 4-(methylthio)benzoyl chloride with a variety of primary or secondary amines.

-

General Procedure: To a solution of the desired amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), 4-(methylthio)benzoyl chloride is added dropwise at a low temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature until completion. The product is then isolated and purified by standard methods like extraction and chromatography.

3. Synthesis of Ester Derivatives

Esters can be prepared by the reaction of 4-(methylthio)benzoyl chloride with various alcohols.

-

General Procedure: The alcohol is dissolved in a suitable solvent with a base (e.g., triethylamine). 4-(Methylthio)benzoyl chloride is then added dropwise to the cooled solution. The reaction is monitored until completion, followed by an aqueous work-up to remove byproducts and unreacted starting materials. The final ester is purified by chromatography.

In Vitro Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter determined in these studies.

Table 1: Anticancer Activity (IC50) of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate | MCF-7 (Breast) | 15.6 | [1] |

| HCT-116 (Colon) | - | [1] | |

| Compound 2 (a 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid) | MCF-7 (Breast) | 18.7 | [1] |

| HCT-116 (Colon) | - | [1] |

Note: Further research is needed to expand this dataset with a wider range of derivatives and cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Mechanism of Action

The anticancer effects of this compound derivatives are believed to be mediated through various cellular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some benzoic acid derivatives have been shown to induce apoptosis in cancer cells.[1] A proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

Caption: Proposed apoptotic pathway induced by this compound derivatives.